molecular formula C18H23F3N2O2S B2878828 [4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone CAS No. 2310226-47-0

[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone

Cat. No. B2878828
CAS RN: 2310226-47-0
M. Wt: 388.45
InChI Key: ZNTADHUPXNMJGM-UHFFFAOYSA-N
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Description

[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone, also known as TFM-DPM, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research. TFM-DPM belongs to the class of compounds known as positive allosteric modulators (PAMs) of the GABAB receptor, which is a type of receptor found in the central nervous system.

Mechanism of Action

[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone acts as a positive allosteric modulator of the GABAB receptor. This means that it enhances the activity of the receptor by binding to a different site on the receptor than the endogenous ligand, gamma-aminobutyric acid (GABA). By binding to this site, this compound can increase the affinity of the receptor for GABA, leading to an increase in the activity of the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can enhance the activity of the GABAB receptor, leading to an increase in the inhibition of neurotransmitter release. In vivo studies have shown that this compound can increase the sedative effects of GABA agonists and can also enhance the analgesic effects of opioids.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone in lab experiments is that it can enhance the activity of the GABAB receptor, which can lead to a variety of physiological and biochemical effects. This can be useful for studying the role of the GABAB receptor in various physiological processes. However, one limitation of using this compound is that it is a synthetic compound and may not accurately mimic the effects of endogenous ligands on the receptor.

Future Directions

There are several future directions for research involving [4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone. One area of interest is the potential therapeutic applications of this compound. For example, this compound may be useful as an adjunct therapy for the treatment of pain or anxiety. Another area of interest is the development of new compounds that are more selective for the GABAB receptor and have fewer off-target effects. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential role in various physiological processes.

Synthesis Methods

The synthesis of [4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone involves several steps, including the reaction of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 1,4-dibromobutane to form the corresponding 1,4-diazepane. Finally, the 1,4-diazepane is reacted with 4-(trifluoromethoxy)phenyl)methyl chloride to form this compound.

Scientific Research Applications

[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has been primarily used in scientific research as a tool to study the GABAB receptor. The GABAB receptor is a type of receptor that is involved in the regulation of neurotransmitter release and neuronal excitability in the central nervous system. This compound has been shown to enhance the activity of the GABAB receptor, which can lead to a variety of physiological and biochemical effects.

properties

IUPAC Name

[4-(thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2S/c19-18(20,21)25-16-4-2-14(3-5-16)17(24)23-9-1-8-22(10-11-23)15-6-12-26-13-7-15/h2-5,15H,1,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTADHUPXNMJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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